3-[(2,4-dichlorophenoxy)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
3-[(2,4-dichlorophenoxy)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dichlorophenoxy)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 1,4-benzodioxane-6-amine with 2,4-dichlorophenoxyacetic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as N,N-dimethylformamide (DMF), and requires controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-dichlorophenoxy)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenoxy moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
3-[(2,4-dichlorophenoxy)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes like carbonic anhydrase and cholinesterase.
Medicine: Explored for its pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(2,4-dichlorophenoxy)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the same core structure but may have different substituents, leading to variations in their pharmacological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines:
1,2,3-triazolo[5,1-b][1,3,4]thiadiazines: Similar in structure but with different ring fusion patterns, affecting their chemical properties and uses.
Properties
Molecular Formula |
C19H14Cl2N4O3S |
---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenoxy)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C19H14Cl2N4O3S/c20-12-2-4-15(13(21)8-12)28-9-18-22-23-19-25(18)24-14(10-29-19)11-1-3-16-17(7-11)27-6-5-26-16/h1-4,7-8H,5-6,9-10H2 |
InChI Key |
LYHMHXBHSOQERN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN4C(=NN=C4SC3)COC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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